Cas no 93-61-8 (N-Methylformanilide)

N-Methylformanilide structure
N-Methylformanilide structure
Nome do Produto:N-Methylformanilide
N.o CAS:93-61-8
MF:C8H9NO
MW:135.163161993027
MDL:MFCD00003283
CID:34711
PubChem ID:24896936

N-Methylformanilide Propriedades químicas e físicas

Nomes e Identificadores

    • N-Methylformanilide
    • N-methyl-N-phenylformamide
    • N-METHYLFORMANILID
    • FORMAMIDE,N-METHYL-N-PHENYL-
    • methyl(phenyl)formamide
    • N-Formyl-N-methylaniline
    • N-METHYLFORMANILIDE FOR SYNTHESIS
    • N-methyl-N-benzamide
    • N-METHYL-N-FORMANILIDE
    • Formanilide,N-methyl- (6CI,7CI,8CI)
    • Methylphenylformamide
    • N-Methyl-N-formylaniline
    • NSC 3828
    • Formamide, N-methyl-N-phenyl-
    • Formanilide, N-methyl-
    • JIKUXBYRTXDNIY-UHFFFAOYSA-N
    • N-methyl-N-phenyl-formamide
    • NSC3828
    • N-methyl formanilide
    • N-methyl-N-formyl-aniline
    • N-methyl-N-phenyl formamide
    • KSC2
    • Formanilide, N-methyl- (6CI, 7CI, 8CI)
    • N-Methyl-N-phenylformamide (ACI)
    • 93-61-8
    • NMethylNformylaniline
    • DTXSID0059089
    • F0001-2241
    • EINECS 202-262-3
    • Formanilide, Nmethyl (8CI)
    • AS-17245
    • DB-002830
    • Formamide, NmethylNphenyl
    • M0552
    • N-Phenyl-N-methylformamide
    • NSC-3828
    • AI3-12081
    • MFCD00003283
    • 3D8E5U4HSE
    • N-Methylformanilide, 99%
    • EN300-39082
    • NMethylNphenylformamide
    • SCHEMBL66606
    • NPhenylNmethylformamide
    • DTXCID1048839
    • NFormylNmethylaniline
    • NS00020242
    • Formanilide, Nmethyl
    • Q19859377
    • AKOS009157113
    • W-100237
    • MDL: MFCD00003283
    • Inchi: 1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3
    • Chave InChI: JIKUXBYRTXDNIY-UHFFFAOYSA-N
    • SMILES: O=CN(C)C1C=CC=CC=1
    • BRN: 636496

Propriedades Computadas

  • Massa Exacta: 135.06800
  • Massa monoisotópica: 135.068414
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 108
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: 1.1
  • Superfície polar topológica: 20.3
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Pale yellow liquid
  • Densidade: 1.095 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 8-13 °C (lit.)
  • Ponto de ebulição: 243°C(lit.)
  • Ponto de Flash: Fahrenheit: 260.6 ° f
    Celsius: 127 ° c
  • Índice de Refracção: n20/D 1.561(lit.)
  • PH: 3.5-5.5 (H2O, 20℃)(saturated aqueous solution)
  • Solubilidade: 10.3g/l
  • Coeficiente de partição da água: Insoluble
  • PSA: 20.31000
  • LogP: 1.91510
  • FEMA: 3709
  • Solubilidade: Soluble in most organic solvents, it can be used in a variety of organic solvents.

N-Methylformanilide Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302,H317,H319
  • Declaração de Advertência: P280,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:2
  • Código da categoria de perigo: 22-43
  • Instrução de Segurança: S36/37
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R38
  • TSCA:Yes
  • Condição de armazenamento:Sealed in dry,Room Temperature

N-Methylformanilide Dados aduaneiros

  • CÓDIGO SH:29242995
  • Dados aduaneiros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Methylformanilide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047004-2.5kg
N-Methylformanilide
93-61-8 98%
2.5kg
¥1229.00 2024-04-25
TRC
M305360-100g
N-Methylformanilide
93-61-8
100g
$98.00 2023-05-17
Life Chemicals
F0001-2241-10g
N-Methylformanilide
93-61-8 95%+
10g
$84.0 2023-09-07
Life Chemicals
F0001-2241-1g
N-Methylformanilide
93-61-8 95%+
1g
$21.0 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000253-25g
N-Methylformanilide
93-61-8 99%
25g
¥39 2024-05-20
abcr
AB117923-10 kg
N-Methylformanilide, 99%; .
93-61-8 99%
10kg
€776.90 2022-09-01
TRC
M305360-10 g
N-Methylformanilide
93-61-8
10g
55.00 2021-08-03
Life Chemicals
F0001-2241-2.5g
N-Methylformanilide
93-61-8 95%+
2.5g
$40.0 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M451A-25g
N-Methylformanilide
93-61-8 98%
25g
¥54.0 2022-06-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000253-2.5kg
N-Methylformanilide
93-61-8 99%
2.5kg
¥734 2024-05-20

N-Methylformanilide Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Copper oxide (CuO) ,  Iron oxide (Fe3O4) ;  25 °C
Referência
Facile N-Formylation of Amines on Magnetic Fe3O4-CuO Nanocomposites
Mishra, Kanchan ; Datta Khanal, Hari ; Rok Lee, Yong, European Journal of Organic Chemistry, 2021, 2021(31), 4477-4484

Método de produção 2

Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Pyrimido[1,2-a]azepinium, 1-dodecyl-2,3,4,6,7,8,9,10-octahydro-, bromide (1:1) ;  6 h, 0.5 MPa, rt
Referência
Design of Lewis base functionalized ionic liquids for the N-formylation of amines with CO2 and hydrosilane: The cation effects
Li, Xiao-Ya; Fu, Hong-Chen; Liu, Xiao-Fang; Yang, Shu-Han; Chen, Kai-Hong ; et al, Catalysis Today, 2020, 356, 563-569

Método de produção 3

Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Zinc ,  1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… Solvents: Dimethylformamide ;  18 h, 1 bar, 30 °C
Referência
Covalent organic framework-supported Zn single atom catalyst for highly efficient N-formylation of amines with CO2 under mild conditions
Cao, Qiang; Zhang, Long-Long; Zhou, Chang; He, Jing-Hui; Marcomini, Antonio; et al, Applied Catalysis, 2021, 294,

Método de produção 4

Condições de reacção
1.1 Reagents: Ethylbenzene Catalysts: (T-4)-[[2,2′-[1,2-Ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]… ,  Aluminum(1+), [[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κ… ;  3 h, 5 MPa, 100 °C
Referência
Method for preparing N-formamide compound
, China, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Cyclohexyldiphenylphosphine ,  Basic copper carbonate Solvents: Acetonitrile ;  12 h, 1 atm, 60 °C
Referência
Copper catalysis: ligand-controlled selective N-methylation or N-formylation of amines with CO2 and phenylsilane
Li, Xue-Dong; Xia, Shu-Mei; Chen, Kai-Hong; Liu, Xiao-Fang; Li, Hong-Ru; et al, Green Chemistry, 2018, 20(21), 4853-4858

Método de produção 6

Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Bis(2-pyridinecarboxylato-κN1,κO2)silver Solvents: Toluene ;  12 h, 1 MPa, 25 °C
Referência
Silver-catalyzed Reductive Formylation of Amines with Carbon Dioxide
Uema, Seiya; Sekine, Kenshiro; Aoshima, Ryotaro; Saito, Kodai; Yamada, Tohru, Chemistry Letters, 2023, 52(7), 546-548

Método de produção 7

Condições de reacção
1.1 Catalysts: 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… (doped with zinc) Solvents: Dimethylformamide ;  18 h, 1 atm, 30 °C
Referência
Method for preparing formamide compound with carbon dioxide as carbon source catalyzed by MCOF at normal temperature and pressure
, China, , ,

Método de produção 8

Condições de reacção
1.1 Catalysts: Alanine, N-[bis(dimethylamino)methylene]-, ethyl ester, hydrobromide (1:1) ;  12 h, rt
Referência
Preparation of alkyl-substituted ethyl acetate-based guanidine ionic liquid as catalyst for formylation and methylation of carbon dioxide and N-methylaniline derivatives
, China, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Bis(pinacolato)diborane Solvents: Acetonitrile ;  16 h, 100 °C
Referência
Halodifluoroacetates as formylation reagents for various amines via unprecedented quadruple cleavage
Ma, Xingxing; Deng, Shuilin; Song, Qiuling, Organic Chemistry Frontiers, 2018, 5(24), 3505-3509

Método de produção 10

Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: 2056006-59-6 ;  0.5 MPa, heated; 1.5 h, 0.1 MPa, 40 °C
Referência
Cooperative Catalytic Activation of Si-H Bonds: CO2-Based Synthesis of Formamides from Amines and Hydrosilanes under Mild Conditions
Luo, Rongchang; Lin, Xiaowei; Chen, Yaju; Zhang, Wuying; Zhou, Xiantai; et al, ChemSusChem, 2017, 10(6), 1224-1232

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1-Propanaminium, 3-bromo-N-(carboxymethyl)-N,N-dimethyl-, inner salt ,  1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-, polymer with 5′-(4-aminophenyl)[1,1… Solvents: Dimethylformamide ;  36 h, reflux
1.2 Reagents: Phenylsilane Solvents: Acetonitrile ;  24 h, 5 bar, 35 °C; 35 °C → 0 °C
1.3 Solvents: Ethyl acetate
Referência
Zwitterionic Covalent Organic Frameworks as Catalysts for Hierarchical Reduction of CO2 with Amine and Hydrosilane
Mu, Zhen-Jie; Ding, Xuesong; Chen, Zhi-Yan; Han, Bao-Hang, ACS Applied Materials & Interfaces, 2018, 10(48), 41350-41358

Método de produção 12

Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Kamacite (Fe0.92-0.96Ni0.04-0.08) ,  Plessite ,  Taenite (Fe0.35-0.73Ni0.27-0.65) Solvents: Dimethylformamide ;  15 h, 10 bar, 25 °C
Referência
Iron-Rich Natural Mineral Gibeon Meteorite Catalyzed N-formylation of Amines using CO2 as the C1 Source
Gopakumar, Aswin; Akcok, Ismail; Lombardo, Loris; Le Formal, Florian; Magrez, Arnaud; et al, ChemistrySelect, 2018, 3(37), 10271-10276

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Water Solvents: Acetonitrile ;  10 h, 90 °C
Referência
Deconstructive Functionalizations of Unstrained Carbon-Nitrogen Cleavage Enabled by Difluorocarbene
Su, Jianke; Ma, Xingxing; Ou, Zongliang; Song, Qiuling, ACS Central Science, 2020, 6(10), 1819-1826

Método de produção 14

Condições de reacção
1.1 Reagents: Dimethylformamide ,  Phenylsilane Catalysts: Zinc phthalocyanine ;  6 h, 0.5 MPa, 25 °C
Referência
Zinc phthalocyanine as an efficient catalyst for halogen-free synthesis of formamides from amines via carbon dioxide hydrosilylation under mild conditions
Luo, Rong-chang; Lin, Xiao-wei; Lu, Jing; Zhou, Xian-tai; Ji, Hong-bing, Chinese Journal of Catalysis, 2017, 38(8), 1382-1389

Método de produção 15

Condições de reacção
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: 1629122-05-9 Solvents: 1,4-Dioxane ,  Water ;  1 h, rt; 1 h, rt
Referência
[FeIII(TF4DMAP)OTf] catalyzed anti-Markovnikov oxidation of terminal aryl alkenes to aldehydes and transformation of methyl aryl tertiary amines to formamides with H2O2 as a terminal oxidant
Du, Yi-Dan; Tse, Chun-Wai; Xu, Zhen-Jiang; Liu, Yungen; Che, Chi-Ming, Chemical Communications (Cambridge, 2014, 50(84), 12669-12672

Método de produção 16

Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Tetrabutylammonium fluoride ;  5 min, rt; 6 h, 1 atm, rt
Referência
CO2-based N-formylation of Amines Catalyzed by Fluoride and Hydroxide Anions
Hulla, Martin; Bobbink, Felix Daniel; Das, Shoubhik; Dyson, Paul J., ChemCatChem, 2016, 8(21), 3338-3342

Método de produção 17

Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: 2365082-47-7 ;  24 h, 1 atm, 30 °C
Referência
Unexpected Macrocyclic Multinuclear Zinc and Nickel Complexes that Function as Multitasking Catalysts for CO2 Fixations
Takaishi, Kazuto ; Nath, Bikash Dev; Yamada, Yuya; Kosugi, Hiroyasu; Ema, Tadashi, Angewandte Chemie, 2019, 58(29), 9984-9988

Método de produção 18

Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: 2577138-44-2 (ethers with 4-bromo-N,N,N-triethyl- 1-butanaminium bromide) ;  16 h, 1 MPa, 40 °C
Referência
Sustainable synthesis of multifunctional porous metalloporphyrin polymers for efficient carbon dioxide transformation under mild conditions
Chen, Yaju ; Ren, Qinggang; Zeng, Xiaojing; Tao, Leiming; Zhou, Xiantai ; et al, Chemical Engineering Science, 2021, 232,

Método de produção 19

Condições de reacção
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Divinylbenzene-styrene copolymer (supported on polystyrene) Solvents: Acetonitrile ;  10 min, 30 °C
1.2 Reagents: Trimethoxysilane ;  18 h, 30 °C
Referência
Organocatalytic N-formylation of amines by CO2 in batch and continuous flow
Zanda, Nicola; Primitivo, Ludovica; Chaudhari, Moreshwar; Kleij, Arjan W.; Pericas, Miquel A., Organic Chemistry Frontiers, 2023, 10(2), 375-381

Método de produção 20

Condições de reacção
1.1 Reagents: Triethoxysilane Solvents: Acetonitrile ;  5 min, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 bar, 30 °C
Referência
Fluoride-Catalyzed Methylation of Amines by Reductive Functionalization of CO2 with Hydrosilanes
Liu, Xiao-Fang; Ma, Ran; Qiao, Chang; Cao, Han; He, Liang-Nian, Chemistry - A European Journal, 2016, 22(46), 16489-16493

N-Methylformanilide Raw materials

N-Methylformanilide Preparation Products

N-Methylformanilide Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:93-61-8)N-Methylformanilide
Número da Ordem:A1207505
Estado das existências:in Stock
Quantidade:10kg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 03:47
Preço ($):550.0
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-61-8)N-Methylformanilide
1637646
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-61-8)N-Methylformanilide
sfd21369
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito